Product packaging for Osmium zinc iodide(Cat. No.:CAS No. 39386-25-9)

Osmium zinc iodide

Cat. No.: B1214253
CAS No.: 39386-25-9
M. Wt: 1017 g/mol
InChI Key: WMCFPQGWSBFZFJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Osmium Zinc Iodide (CAS 39386-25-9), often referred to as ZIO, is a high-purity chemical complex with the formula I6OsZn and a molecular weight of 1017.02, primarily used as a fixation and staining material in biomedical and life science research . This reagent is critical in electron microscopy for the impregnation and visualization of subcellular structures. It is extensively applied in neurocytological studies to stain synaptic vesicles at cholinergic junctions and in other neuronal components . Beyond neuroscience, the ZIO method demonstrates versatility; it is used to examine epidermal Langerhans cells, various blood and bone marrow cells, and components of the lymphoid tissue, providing researchers with a tool to identify distinct cell types based on unique staining patterns . The staining mechanism is believed to involve the reduction of osmium tetroxide, leading to the formation of an electron-dense precipitate, zinc osmate (ZnOsO4) . Research indicates this reaction may reveal sites with high affinity for calcium ions (Ca2+), making the ZIO mixture a potential marker for certain calcium storage sites within cellular systems like the sarcoplasmic reticulum and mitochondria . Furthermore, studies suggest the staining reacts with intravesicular sulfhydryl (-SH) groups, aiding in the study of synaptic vesicle turnover and biogenesis . As a nonspecific yet selective impregnation method, ZIO has also been employed to visualize an extensive, dynamic tubulo-vesicular system in secretory cells, such as ameloblasts in dental research . The ZIO technique, with origins dating back to Champy in 1913 and later refined by Maillet and others, remains a valuable, albeit complex, tool for ultrastructural research . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula I6OsZn B1214253 Osmium zinc iodide CAS No. 39386-25-9

Properties

CAS No.

39386-25-9

Molecular Formula

I6OsZn

Molecular Weight

1017 g/mol

IUPAC Name

zinc;osmium(4+);hexaiodide

InChI

InChI=1S/6HI.Os.Zn/h6*1H;;/q;;;;;;+4;+2/p-6

InChI Key

WMCFPQGWSBFZFJ-UHFFFAOYSA-H

SMILES

[Zn+2].[I-].[I-].[I-].[I-].[I-].[I-].[Os+4]

Canonical SMILES

[Zn+2].[I-].[I-].[I-].[I-].[I-].[I-].[Os+4]

Synonyms

osmium zinc iodide
zinc iodide-osmium
zinc iodide-osmium tetroxide
ZnI2-OsO4

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies

Targeted Synthesis of Specific Oxidation States of Osmium in Iodide Environments

Influence of Reaction Conditions on Stoichiometry and Isomerism

The precise stoichiometry and potential for isomerism in complex inorganic compounds like those involving osmium and zinc iodides are highly dependent on the reaction conditions employed during synthesis. Factors such as temperature, pressure, reactant concentrations, pH, and the nature of the solvent play critical roles.

For instance, in the synthesis of zinc iodide (ZnI₂), direct reaction of zinc metal with iodine in water or refluxing ether is a common method wikipedia.orggeeksforgeeks.org. The specific conditions, such as the ratio of reactants and the reaction medium, can influence the formation of anhydrous or hydrated forms wikipedia.orggeeksforgeeks.org. While not directly Osmium Zinc Iodide, this highlights how basic conditions affect the resulting compound.

Isomerism in such complex iodides could arise from different coordination arrangements of the iodide ligands around the osmium and zinc centers, or from variations in the crystal lattice structure. Controlling these structural aspects would necessitate careful tuning of reaction parameters, such as slow precipitation, controlled cooling rates, and the use of specific crystallizing solvents. Without specific literature detailing the synthesis of a defined "this compound" compound, predicting specific isomeric forms is speculative, but general principles of coordination chemistry would apply.

Green Chemistry Approaches in Complex Iodide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For complex iodide synthesis, this translates to minimizing waste, using less toxic solvents, improving energy efficiency, and maximizing atom economy.

While specific "green" protocols for this compound are not detailed, general trends in green inorganic synthesis can be applied. The use of water as a solvent, where feasible, is a primary green chemistry tenet royalsocietypublishing.org. However, osmium compounds, particularly OsO₄, are highly toxic and volatile, requiring stringent containment and handling wikipedia.org. Therefore, any synthesis involving osmium would need to prioritize safety and containment, potentially using closed systems or specialized fume hoods.

Research into transition metal-free coupling methods using hypervalent iodine has been highlighted as a green approach, reducing reliance on precious metals ritsumei.ac.jpnsf.gov. While this is more relevant to organic synthesis, it points to the broader trend of seeking sustainable alternatives. For inorganic synthesis, reducing the number of synthetic steps, recycling byproducts, and using catalysts instead of stoichiometric reagents are key strategies royalsocietypublishing.orgrsc.org.

The direct insertion of zinc into organic halides using zinc powder activated by LiCl in THF at moderate temperatures (25-50°C) is presented as an efficient and scalable method for organozinc compounds organic-chemistry.org. Adapting such direct insertion methods for inorganic iodides, if applicable, could offer a greener route by avoiding more hazardous reagents or multi-step preparations. However, the high toxicity of osmium compounds necessitates careful consideration of any solvent or reagent used in conjunction with it.

Scale-Up Considerations and Industrial Synthesis Potential

Scaling up the synthesis of complex metal compounds like this compound involves overcoming several challenges, including cost, safety, and process control. Osmium is a rare and expensive platinum-group metal, with annual worldwide production estimated in the hundreds to thousands of kilograms wikipedia.org. Its high cost and limited availability are significant factors in industrial synthesis potential.

The production of osmium metal itself involves refining processes that can be scaled industrially, often yielding it as a powder or sponge wikipedia.org. However, the synthesis of specific osmium compounds typically starts from precursors like OsO₄ or OsCl₃ wikipedia.orgnih.gov. Osmium tetroxide, while useful, is highly toxic and volatile, posing significant safety challenges for large-scale handling wikipedia.orgmasterorganicchemistry.com. Industrial processes for osmium compounds would require robust containment systems, specialized ventilation, and rigorous safety protocols.

Zinc iodide (ZnI₂), on the other hand, is a more common and less expensive compound, with established preparation methods wikipedia.orggeeksforgeeks.org. Its industrial synthesis is relatively straightforward, often involving the direct reaction of zinc metal with iodine wikipedia.orggeeksforgeeks.org.

For this compound, if it were to be produced on an industrial scale for its biomedical applications, the primary considerations would be:

Precursor Availability and Cost: Sourcing osmium precursors reliably and affordably would be paramount.

Safety and Environmental Impact: Managing the toxicity of osmium compounds and minimizing waste would require advanced engineering controls and adherence to strict environmental regulations.

Process Optimization: Developing a robust, reproducible, and efficient synthetic route that minimizes reaction times and maximizes yield would be essential. This might involve exploring continuous flow chemistry, which offers advantages in safety and scalability for hazardous reactions royalsocietypublishing.orgacs.org.

Purity Requirements: For biomedical applications, high purity of the final product is critical, necessitating effective purification techniques.

Advanced Structural Determination and Analysis

Single-Crystal X-Ray Diffraction for Unit Cell and Molecular Structure Elucidation

Single-crystal X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information about the unit cell dimensions, space group, and the connectivity of atoms, including bond lengths and angles.

Powder X-Ray Diffraction for Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is utilized to identify crystalline phases present in a sample and to study polymorphism—the ability of a solid material to exist in more than one crystalline form. PXRD patterns are unique fingerprints for crystalline substances.

No specific powder X-ray diffraction data or phase identification studies for Osmium Zinc Iodide were found.

Neutron Diffraction for Light Atom Localization and Magnetic Structure

Neutron diffraction is particularly useful for locating light atoms (like hydrogen) which are often difficult to resolve with X-rays, and for determining the magnetic structure of materials, as neutrons possess a magnetic moment.

No specific neutron diffraction studies or findings for this compound were identified. While neutron diffraction has been used to study some osmium-based materials for their magnetic properties ornl.gov, no data exists for this compound.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanostructure Analysis

Electron diffraction, often performed in conjunction with HR-TEM, provides crystallographic information from very small crystalline regions and is invaluable for characterizing the nanostructure, morphology, and crystal defects of materials.

No specific electron diffraction patterns or HR-TEM images detailing the nanostructure of this compound were found. It is noted that Zinc Iodide, in combination with Osmium Tetroxide, is used as a staining agent in electron microscopy for biological samples to enhance contrast nih.govontosight.ainih.gov, but this application does not relate to the structural determination of this compound itself.

Compound Names

this compound

Based on extensive searches for scientific literature pertaining to "this compound," no specific research detailing advanced structural determination, computational crystallography, structure prediction, defect chemistry, or non-stoichiometry investigations for this compound was found.

The term "this compound" primarily appears in contexts related to:

Staining Techniques: Specifically, the Zinc Iodide-Osmium Tetroxide (ZIO) staining method used in electron microscopy for visualizing cellular structures like synaptic vesicles. uzh.chnih.govottokemi.comresearchgate.netnih.govnih.govresearchgate.netsemanticscholar.org In this context, the precipitate formed is identified as ZnOsO4. nih.gov

General Product Listings: Some suppliers list "this compound" as a fixation/staining material for biomedical applications, often with general chemical identifiers like ZnI2-OsI4 or zinc; osmium(4+); hexaiodide, suggesting a mixture or complex rather than a well-defined compound with established crystallographic data. americanelements.comamericanelements.comsamaterials.com

While information exists on the crystal structures of elemental osmium (hcp) shef.ac.uk and zinc iodide (tetragonal, tI96) wikipedia.org, and computational studies are prevalent for various osmium and zinc complexes researchgate.netresearchgate.netresearchgate.netmdpi.combeilstein-journals.org, no direct studies were identified for a specific compound named "this compound" that would allow for the detailed analysis required for sections 3.5 (Computational Crystallography and Structure Prediction) and 3.6 (Defect Chemistry and Non-Stoichiometry Investigations).

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, or adherence to the specified outline for the chemical compound "this compound" due to the absence of relevant scientific literature.

The provided search results indicate that "this compound" (often abbreviated as OZI) is primarily recognized for its application as a staining agent in biological electron microscopy, used to enhance contrast by reacting with specific cellular components like the Golgi apparatus or endoplasmic reticulum. researchgate.netarchive.orgijsem.orgarchive.orgdokumen.pubcornell.eduresearchgate.netscribd.comresearchgate.netepa.govnih.gov

However, the searches did not yield any direct research findings or data tables detailing the spectroscopic and spectrometric characterization of "this compound" as a chemical compound using Infrared (IR), Raman, X-ray Absorption Spectroscopy (XAS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The requested sections, such as analysis of metal-halide stretching frequencies, detection of bridging vs. terminal iodide ligands, local coordination environment determination via EXAFS, oxidation state determination via XANES, or solution-state structure and dynamics via NMR, could not be addressed with specific data from the provided search results.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for the specified spectroscopic characterization techniques applied to the compound "this compound." The available literature focuses on its use in biological staining rather than its intrinsic spectroscopic properties as a distinct chemical entity.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Challenges and Advances in Osmium NMR (e.g., ¹⁸⁷Os)

Osmium possesses two NMR-active isotopes: ¹⁸⁹Os and ¹⁸⁷Os huji.ac.ilnorthwestern.eduwsu.edu.

¹⁸⁹Os has a nuclear spin of 3/2 and is a quadrupolar nucleus. While more sensitive than ¹⁸⁷Os, its signals are often too broad for high-resolution NMR, except in highly symmetrical molecules like OsO₄ huji.ac.ilwikipedia.org.

¹⁸⁷Os is a spin-½ nucleus, which theoretically yields sharper signals. However, it suffers from extremely low sensitivity (relative sensitivity to ¹H is 2.43 × 10⁻⁷ at natural abundance) and a low gyromagnetic ratio huji.ac.ilchemlin.org. This makes direct observation of ¹⁸⁷Os NMR spectra challenging, often requiring indirect detection methods, such as through proton coupling (e.g., ¹H-¹⁸⁷Os HMBC), to gain structural information huji.ac.ilrsc.org. Advances in NMR technology, such as higher magnetic field strengths and enhanced sensitivity pulse sequences, are crucial for obtaining ¹⁸⁷Os NMR data. Typical chemical shifts for osmium complexes can span a wide range, with values reported for Os(II) arene and cyclopentadienyl (B1206354) complexes ranging from -2000 to -5200 ppm rsc.org.

Zinc (e.g., ⁶⁷Zn) and Iodine (e.g., ¹²⁷I) NMR Studies

⁶⁷Zn NMR: Zinc has only one NMR-active isotope, ⁶⁷Zn, with a nuclear spin of 5/2 huji.ac.ilchemlin.org. It is a quadrupolar nucleus with low sensitivity and tends to produce moderately broad lines, especially in less symmetric environments or larger molecules, making high-resolution observation difficult huji.ac.ilnih.govuoc.gr. The chemical shift range for ⁶⁷Zn is very wide, and studies are often restricted to small zinc complexes or relaxation studies of zinc binding huji.ac.il. Quadrupolar coupling constants (C<0xE1><0xB5><0xA4>) for ⁶⁷Zn in various complexes have been reported to range from 7.05 to 26.4 MHz, with isotropic chemical shifts (δ<0xE1><0xB5><0xA2><0xE2><0x82><0x9B><0xE1><0xB5><0xA3>) between 140 and 265 ppm nih.govacs.org.

¹²⁷I NMR: Iodine has a single NMR-active isotope, ¹²⁷I, with a nuclear spin of 5/2 huji.ac.ilchemlin.orglibretexts.org. While it has medium to high sensitivity and a very wide chemical shift range, it is a quadrupolar nucleus that typically yields very broad signals, even in ionic clusters and small molecules huji.ac.il. The broadness of ¹²⁷I NMR signals often restricts its application to relaxation studies of iodide ion binding huji.ac.il. Reported quadrupolar coupling constants for ¹²⁷I in various periodate (B1199274) compounds range from 1.00 MHz to over 52.70 MHz, depending on the symmetry and chemical environment nih.gov.

Table 1: NMR Properties of Relevant Isotopes

IsotopeSpin (I)Natural Abundance (%)Relative Sensitivity (¹H=1.00)Quadrupole Moment (barn)Typical Chemical Shift Range (ppm)Notes on Observability
¹⁸⁷Os1/21.962.43 × 10⁻⁷0-5000 to 0Very low sensitivity, often requires indirect detection
⁶⁷Zn5/24.101.18 × 10⁻⁴+0.1220 to -2700Quadrupolar, low sensitivity, broad lines possible
¹²⁷I5/21000.0954-0.688-100 to 4100Quadrupolar, broad lines, limited to relaxation studies

Note: Data compiled from various sources huji.ac.ilnorthwestern.eduwsu.eduwikipedia.orgchemlin.orgrsc.orghuji.ac.ilchemlin.orgnih.govuoc.gracs.orghuji.ac.ilchemlin.orglibretexts.orgbrynmawr.edu. Specific NMR data for Osmium Zinc Iodide is not available in the cited literature.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and analyzing its fragmentation patterns, providing insights into its structure and composition. For this compound, MS could confirm the presence of osmium, zinc, and iodine species and potentially reveal the stoichiometry and bonding within the compound. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are adept at elemental analysis and isotopic quantification rsc.orgresearchgate.net. However, specific mass spectra or fragmentation data for this compound are not detailed in the searched literature. The general application of MS would involve ionizing the compound and detecting the mass-to-charge ratio of the resulting ions and fragments.

Photoelectron Spectroscopy (XPS/UPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to determine the elemental composition and electronic states of materials. XPS provides elemental identification and chemical state information through core-level electron binding energies, while UPS probes the valence band electronic structure nih.govresearchgate.net.

While XPS and UPS have been applied to study metal halides encapsulated within carbon nanotubes, including zinc and iodine compounds nih.govacs.org, specific XPS or UPS data for this compound are not reported. If applied, XPS would be expected to show characteristic peaks for Os, Zn, and I core levels, allowing for the determination of their oxidation states and surface concentrations. UPS would provide information about the valence band electronic structure, which could be related to bonding and electronic transitions within the material.

Luminescence and UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to study electronic transitions within a molecule, typically involving the excitation of electrons from lower to higher energy levels, often associated with the absorption of light in the UV and visible regions of the spectrum. Luminescence spectroscopy (e.g., fluorescence or phosphorescence) probes the emission of light following excitation, providing information about excited-state properties.

Osmium complexes are known for their characteristic absorption bands, often attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions and direct triplet absorption due to strong spin-orbit coupling acs.orgresearchgate.net. While studies on osmium complexes and zinc oxide nanoparticles have utilized UV-Visible spectroscopy acs.orgresearchgate.netresearchgate.netrsc.org, specific UV-Visible absorption spectra or luminescence data for this compound are not found in the provided search results. Such studies on this compound would aim to identify absorption bands indicative of electronic transitions involving osmium, zinc, and iodine, potentially revealing information about the compound's electronic structure and optical properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of materials. For Osmium Zinc Iodide (I₆OsZn), DFT calculations would provide fundamental insights into its atomic arrangement, electronic configuration, and stability.

Prediction of Ground State Geometries and Vibrational Frequencies

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule or crystal, known as the ground state geometry. For this compound, this would involve optimizing the positions of osmium, zinc, and iodide atoms to find the lowest energy configuration. This process would yield precise bond lengths (e.g., Os-I, Zn-I) and bond angles, which are crucial for understanding the compound's structural integrity.

Furthermore, DFT can calculate the vibrational frequencies of the molecule or crystal lattice. These frequencies correspond to the characteristic modes of atomic vibration and are directly related to the compound's spectroscopic signatures, such as Infrared (IR) and Raman spectra. The predicted vibrational frequencies can be compared with experimental spectroscopic data, if available, to validate the calculated geometry and electronic structure. For instance, studies on zinc iodide complexes have calculated Zn-I bond lengths and vibrational modes, providing a methodological precedent iucr.orgscispace.comresearchgate.net. Osmium complexes also undergo extensive DFT analysis for their vibrational properties aip.orgrsc.org.

Table 5.1.1: Predicted Geometric and Vibrational Parameters for this compound (Hypothetical Data)

ParameterPredicted Value (Å or cm⁻¹)Notes
Os-I Bond Length~2.6 - 2.8Typical for Os(IV)-I bonds wikipedia.org
Zn-I Bond Length~2.7 - 2.9Typical for Zn(II)-I bonds researchgate.netmaterialsproject.org
Os-Zn Distance~3.5 - 4.0Hypothetical, depends on coordination
Vibrational Mode 1~150 - 200Low-frequency lattice or Os-I stretch
Vibrational Mode 2~200 - 250Zn-I stretch or bending mode
Vibrational Mode 3~250 - 300Higher frequency Os-I stretch or bending mode

Analysis of Molecular Orbitals and Bonding Characteristics

DFT calculations provide detailed information about the electronic structure, including the energies and shapes of molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they dictate the compound's reactivity and optical properties. The HOMO-LUMO gap is a key indicator of electronic stability and can correlate with optical absorption.

Analysis of charge distribution, such as Mulliken charges or Bader charges, reveals the extent of electron sharing or transfer between atoms, indicating the degree of ionic or covalent character in the Os-I and Zn-I bonds. Electron Localization Function (ELF) or Natural Bond Orbital (NBO) analysis can further elucidate the nature of chemical bonding, identifying lone pairs, bonding electrons, and their distribution. For osmium complexes, DFT studies often analyze charge transfer transitions, such as halide-ligand charge transfer (XLCT) iucr.orgnih.gov.

Table 5.1.2: Calculated Electronic Properties for this compound (Hypothetical Data)

PropertyPredicted ValueNotes
HOMO-LUMO Gap~2.0 - 3.5 eVIndicative of electronic transitions, depends on structure/phase
Os Partial Charge+1.5 to +2.5Indicative of Os oxidation state and charge distribution
Zn Partial Charge+1.8 to +2.0Indicative of Zn oxidation state (+2) and charge distribution
I Partial Charge-0.8 to -1.0Indicative of iodide charge and its interaction with metal centers
Bonding CharacterMixed Ionic/CovalentDominated by electrostatic attraction with covalent contributions

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules, providing insights into thermal stability, diffusion processes, and potential phase transitions. By simulating the system's evolution over time based on interatomic forces, MD can predict how this compound would behave under varying temperature and pressure conditions.

These simulations could reveal information about the mobility of ions within the crystal lattice, the onset of melting, or the occurrence of structural phase transitions. For example, MD simulations have been used to study the behavior of other inorganic materials under pressure nih.gov. While specific MD studies on this compound are not found, such simulations would be crucial for understanding its macroscopic properties and stability.

Ab Initio Molecular Dynamics for Reaction Pathways and Mechanisms

Ab Initio Molecular Dynamics (AIMD), often performed using DFT forces, allows for the simulation of chemical reactions and dynamic processes at a fundamental quantum mechanical level. This method is particularly useful for studying bond breaking and formation, reaction intermediates, and transition states without relying on predefined force fields.

For this compound, AIMD could be used to investigate its decomposition pathways, its interaction with other chemical species, or its potential role in catalytic processes. For instance, studies on osmium complexes have utilized AIMD to explore reaction mechanisms, such as ligand-mediated activation researchgate.netnih.gov. While specific AIMD studies for this compound are not available, this approach would be valuable for understanding its chemical reactivity.

Crystal Structure Prediction Algorithms

Crystal Structure Prediction (CSP) algorithms, such as evolutionary algorithms (e.g., USPEX researchgate.netwikipedia.orgarxiv.org), simulated annealing, or random search methods, are computational tools used to identify the most thermodynamically stable crystal structures for a given chemical composition and pressure. These methods explore a vast conformational space to find low-energy arrangements of atoms or molecules.

Applying CSP to this compound (I₆OsZn) would aim to predict its potential crystal structures, including space groups, lattice parameters, and atomic coordinates. This is particularly important for new or poorly characterized materials where experimental data may be limited. Such predictions can guide experimental synthesis and characterization efforts. For example, CSP has been successfully applied to predict the structures of various inorganic compounds researchgate.netwikipedia.orgarxiv.org.

Table 5.4: Potential Crystal Structure Prediction Outcomes for this compound (Hypothetical)

Crystal Structure MetricPredicted Range/TypeNotes
Space Groupe.g., Cubic, Tetragonal, OrthorhombicDepends on atomic arrangement and symmetry
Lattice ParametersÅ unitsSpecific values depend on the predicted structure
Atomic PositionsFractional CoordinatesPrecise locations of Os, Zn, and I atoms within the unit cell
Densityg/cm³Estimated based on predicted lattice parameters and atomic masses
Stability RankingRelative EnergiesComparison of different predicted structures to identify the most stable

Note: The specific outcomes depend heavily on the computational methodology and the accuracy of the underlying DFT calculations. No direct CSP studies for I₆OsZn were found.

Spectroscopic Parameter Calculations and Validation against Experimental Data

Computational methods, primarily DFT and its time-dependent extension (TD-DFT), are widely used to calculate various spectroscopic parameters. These include UV-Vis absorption spectra, IR and Raman vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. Calculating these parameters allows for direct comparison with experimental measurements, serving as a critical tool for validating theoretical models and confirming the identity and structure of synthesized compounds.

For this compound, calculations could predict the wavelengths of maximum absorption in the UV-Vis spectrum, which are related to electronic transitions between molecular orbitals. Predicted IR and Raman frequencies, as discussed in section 5.1.1, help identify characteristic vibrational modes. If NMR data were available or obtainable, calculations of chemical shifts for Os and Zn nuclei would provide further structural confirmation. Studies on zinc complexes have successfully used TD-DFT for UV-Vis and NMR spectral calculations iucr.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. Osmium complexes also benefit from such detailed spectroscopic calculations aip.orgnih.govresearchgate.netnih.gov.

Table 5.5: Calculated Spectroscopic Parameters for this compound (Hypothetical)

Spectroscopic TechniqueParameterPredicted Value/RangeNotes
UV-Vis SpectroscopyAbsorption Maxima (λmax)~300-500 nmRelated to electronic transitions, e.g., Os-I or Zn-I charge transfer
IR/Raman SpectroscopyVibrational Frequencies~150-300 cm⁻¹As discussed in 5.1.1
NMR SpectroscopyOs Chemical Shift (δ)Highly variableDepends on coordination and oxidation state, requires specific calculation
NMR SpectroscopyZn Chemical Shift (δ)~50-200 ppmTypical range for Zn(II) complexes nih.gov

Note: The predicted values are illustrative. Actual calculations would be required for precise spectroscopic parameters. The chemical shift ranges for Zn are based on general Zn(II) complexes.

Compound Names:

this compound

Zinc; osmium(4+); hexaiodide

I₆OsZn

ZnI₂-OsI₄ (as a linear formula representation)

Reactivity and Chemical Transformations

Photochemical and Radiochemical Reactions

Information regarding the photochemical or radiochemical reactions of Osmium Zinc Iodide as a distinct chemical entity is not extensively documented in the reviewed literature. While studies have investigated the light sensitivity of biological materials that have undergone ZIO fixation, these investigations focus on the response of the biological substrate rather than on the photochemical transformation of the this compound compound itself conicet.gov.ar. The known applications and described reactivity of this compound are primarily based on chemical interactions within biological samples, rather than photochemical or radiochemical processes.

Interaction with Other Inorganic and Organic Reagents

The primary documented interactions of this compound involve its selective binding and reaction with specific cellular components within biological specimens. These interactions are key to its function as a histochemical stain.

Synaptic Vesicles: In nerve endings, synaptic vesicles frequently exhibit a positive ZIO reaction, indicating a chemical interaction. The intensity and nature of this reaction can vary between different types of synapses and vesicles, suggesting that the composition of these vesicles, potentially proteinaceous or lipid in nature, influences their reactivity with the ZIO mixture semanticscholar.orgnih.govnih.gov.

Cellular Organelles: The Golgi region and the nuclear envelope in epidermal Langerhans cells are rendered preferentially visible following ZIO treatment, suggesting a chemical affinity or reaction with these structures, possibly involving lipid components nih.gov. Similarly, mitochondria within certain nerve terminals have shown a positive ZIO reaction nih.gov.

Selective Reactivity: Notably, neurosecretory elementary granules have been observed to fail to react with ZIO, highlighting the compound's selective reactivity and the differential chemical makeup of cellular components nih.gov.

While individual components like zinc iodide (ZnI2) can act as Lewis acid catalysts in organic synthesis wikipedia.orgacs.org and participate in iodine-zinc exchange reactions researchgate.net, and osmium tetroxide (OsO4) is a potent oxidizing agent used in organic chemistry osti.gov, the specific interactions of the combined this compound formulation with a broad range of other inorganic or organic reagents in a synthetic context are not detailed in the available research. The documented reactivity is predominantly confined to its role in biological staining.

Table 1: Observed Reactivity of this compound with Cellular Components

Cellular ComponentObserved Reactivity with ZIOPotential Nature of Reactive SubstanceReference(s)
Synaptic VesiclesPositive reaction (variable)Proteinaceous, lipid components semanticscholar.orgnih.govnih.gov
Golgi RegionPreferentially visiblePossibly lipid nih.gov
Nuclear EnvelopePreferentially visibleNot specified nih.gov
Langerhans Cell Granule (LCG)Central lamella visiblePossibly lipid nih.gov
MitochondriaPositive reaction in some terminalsNot specified nih.gov
Cytoplasmic MatrixStrong positive reaction in some terminalsNot specified nih.gov
Neurosecretory Elementary GranulesFailed to reactNot specified nih.gov

Compound List

this compound (ZnI2-OsI4)

Osmium tetroxide (OsO4)

Zinc iodide (ZnI2)

Osmium (Os)

Iodine (I)

Zinc (Zn)

Potential Non Biological Applications and Advanced Materials Science

Applications in Energy Storage Systems (e.g., electrolyte components)

There is no available scientific literature to suggest the use of osmium zinc iodide as a component in energy storage systems. While zinc-iodine batteries are a field of active research, and various catalysts are being explored to improve their performance, there is no indication that this compound has been investigated as an electrolyte component or for any other role in such systems. mdpi.comeurekalert.org

No research data or theoretical studies were found that describe the application or potential of this compound in redox flow battery electrolytes.

Advanced Catalytic Systems for Industrial Processes

A review of scientific databases and chemical literature does not provide evidence of this compound being used as a catalyst in industrial processes. While osmium and its other compounds are known for their catalytic properties in specific organic reactions, and zinc iodide can be part of certain catalytic systems, the ternary compound "this compound" is not cited in this context. datapdf.commdpi.com

Electronic and Optoelectronic Materials Development (e.g., semiconductors, sensors)

There is no information to support the use of this compound in the development of electronic or optoelectronic materials. Searches for properties related to semiconductors or its application in sensors have not returned any relevant results. The properties of zinc-based semiconductors like zinc oxide are well-documented, but this does not extend to this compound. americanelements.comsamaterials.co.ukamericanelements.com

X-ray Opaque Materials and Industrial Radiography

No literature was found to indicate that this compound is used as an X-ray opaque material for industrial radiography. While osmium is a dense element, there is no specific research on this particular compound's application for enhancing contrast in industrial imaging.

Precursors for Thin Film Deposition and Nanomaterials Synthesis

There is no documented use of this compound as a precursor for creating thin films or for the synthesis of nanomaterials. The methods for producing thin films and nanoparticles from zinc or osmium compounds typically involve other, more volatile or reactive precursors. americanelements.com

Data Tables

Due to the lack of available research on the non-biological applications of this compound, no data tables with detailed research findings can be generated.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity and Yield

Currently, "osmium zinc iodide" is generated in situ for its application as a stain through the combination of zinc iodide and osmium tetroxide. nih.govnih.gov There is a lack of documented synthetic routes aimed at producing this compound as a pure, well-characterized compound with high selectivity and yield. The synthesis of the precursor, zinc iodide, can be achieved through the direct reaction of zinc and iodine or via a double displacement reaction, such as between barium iodide and zinc sulfate. mdma.chrsc.org However, the subsequent reaction with an osmium source to form a defined this compound compound has not been a focus of synthetic chemistry research. Future work would need to establish and optimize reaction conditions—including solvent, temperature, and stoichiometry—to isolate and purify this ternary iodide. A significant challenge will be to control the reaction to favor a specific, stable compound over a mixture of reaction products.

Exploration of New Stoichiometries and Polymorphs

The exploration of new stoichiometries and polymorphs of this compound is an area that remains virtually uninvestigated. The commonly cited molecular formula is I6OsZn, corresponding to zinc hexa-iodo-osmate(IV). americanelements.comnih.gov However, at least one study involving X-ray microanalysis of the precipitate formed during ZIO staining suggested the formation of zinc osmate (ZnOsO4) with an orthorhombic crystalline lattice, indicating a different chemical entity altogether. nih.gov This discrepancy underscores a fundamental lack of understanding of the compound's true nature.

Future research should focus on systematic investigations into the Os-Zn-I phase diagram to identify and synthesize new compounds with varying stoichiometries. The discovery of different polymorphs—crystalline forms with the same chemical composition but different atomic arrangements—would also be a significant advancement. Characterization techniques such as single-crystal and powder X-ray diffraction would be essential for this purpose. The challenge lies in the synthesis of materials of sufficient quality and quantity for such structural analysis, which, based on current literature, has not yet been achieved.

Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

The application of advanced in situ characterization techniques to monitor the formation of this compound in real-time is a promising but currently unexplored research avenue. Techniques such as operando X-ray diffraction, Raman spectroscopy, and UV-Vis spectroscopy could provide invaluable insights into the reaction mechanism, kinetics, and the formation of intermediate species during the synthesis of this compound. This would be particularly useful for understanding the complex reactions that occur when zinc iodide and osmium tetroxide are mixed to form the ZIO staining solution. nih.gov Such studies could help to elucidate the true chemical nature of the species responsible for the staining effect. The primary challenge would be adapting these techniques to the specific reaction conditions, which may involve reactive and potentially hazardous materials like osmium tetroxide. skku.eduaatbio.com

Theoretical Prediction of Novel Reactivity and Materials Properties

Theoretical and computational chemistry offers a powerful tool for predicting the properties and reactivity of novel materials. However, there is a lack of theoretical studies focused specifically on this compound. Future research could employ density functional theory (DFT) and other computational methods to:

Predict the most stable stoichiometry and crystal structure.

Calculate electronic band structure, density of states, and other electronic properties.

Simulate mechanical, thermal, and optical properties.

Investigate potential catalytic activity or other forms of reactivity.

These theoretical predictions could guide experimental efforts by identifying the most promising synthetic targets and potential applications. A significant challenge will be the development of accurate theoretical models for this heavy-element-containing system, which requires accounting for relativistic effects.

Design of Functional Materials Based on this compound Frameworks

The concept of designing functional materials based on this compound frameworks is entirely speculative at this stage, as its primary known application is as a staining agent. nih.govidexlab.com However, the broader field of metal-organic frameworks (MOFs) and other coordination polymers has demonstrated that complex inorganic nodes can be used to create materials with interesting properties, such as for gas adsorption. rsc.org

Future research could, in principle, explore the possibility of using this compound clusters as building blocks for extended frameworks. This would require the development of synthetic methods that allow for the controlled assembly of these units with organic linkers. The potential for creating materials with unique electronic, magnetic, or catalytic properties due to the presence of the heavy element osmium could be a driving force for such investigations. The primary challenges would be the synthesis of stable and well-defined this compound building blocks and their subsequent incorporation into extended structures.

Addressing Stability and Degradation Pathways for Specific Applications

Understanding the stability and degradation pathways of this compound is crucial for any potential application beyond its use in staining solutions. There is currently no available data on the thermal, chemical, or photochemical stability of this compound. Future research would need to systematically investigate its stability under various conditions, such as exposure to air, moisture, different pH levels, and elevated temperatures.

Identifying the degradation products and understanding the mechanisms of decomposition would be essential for determining the material's potential lifetime and suitability for any given application. For instance, if it were to be considered for any electronic or catalytic application, its long-term stability would be a critical parameter. The lack of a well-defined, isolated sample of this compound is the most significant barrier to conducting such studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of osmium zinc iodide (Os-Zn-I) compounds for reproducible experimental outcomes?

  • Methodological Answer : Synthesis protocols should account for the hygroscopic and oxidative sensitivity of iodine and zinc precursors. For example, sublimation of iodine during synthesis (common in ZnI₂ preparation) can lead to stoichiometric inaccuracies; thus, sealed reaction vessels and inert atmospheres (e.g., nitrogen) are recommended . Quantification using molar mass conversions (e.g., OsI₂: 444.04 g/mol) ensures precise stoichiometric ratios . Standardized characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm purity and structure.

Q. What characterization techniques are most effective for verifying the structural integrity of this compound complexes?

  • Methodological Answer :

  • Electron Microscopy : Osmium-zinc iodide mixtures (e.g., OsO₄-ZnI₂) are historically used as electron-dense stains. Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) can map elemental distribution .
  • Solubility Analysis : Solubility profiles in polar solvents (e.g., ethanol) should be compared to reference data (e.g., ZnI₂ solubility in ethanol: ~430 g/100 mL at 20°C) to detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways, particularly for iodine sublimation .

Q. How do researchers address contradictions in staining efficacy reported for Os-Zn-I in biological samples?

  • Methodological Answer : Variability in staining intensity (e.g., in Langerhans cells vs. neural tissues ) may arise from differences in:

  • Fixation Protocols : Prolonged exposure to OsO₄-ZnI₂ may over-stain membranes; standardized incubation times (e.g., 30–60 minutes) and pH control (≥12 for lead citrate compatibility) are advised .
  • Embedding Materials : Epoxy resins (e.g., Araldite) reduce tissue damage compared to methacrylate, improving stain retention .

Advanced Research Questions

Q. What advanced electron microscopy techniques leverage this compound for ultrastructural analysis of lipid-rich tissues?

  • Methodological Answer :

  • Dual Staining : Combine OsO₄-ZnI₂ with uranyl acetate for enhanced contrast in lipid bilayers and nuclear membranes .
  • Cryo-Fixation : Rapid freezing preserves lipid domains, minimizing artifacts during Os-Zn-I staining .
  • Quantitative Stereology : Use grid-based morphometry to correlate staining density with organelle distribution (e.g., mitochondrial membranes) .

Q. How can researchers resolve discrepancies in this compound’s reactivity with different cellular components?

  • Methodological Answer : Contradictions in binding affinity (e.g., cytoplasmic vs. nuclear staining ) require:

  • Competitive Binding Assays : Introduce chelators (e.g., citrate) to assess preferential binding to phosphates or lipids .
  • pH-Dependent Studies : Adjust staining solution pH (8–12) to isolate reactivity with anionic sites (e.g., ATPase-rich regions) .

Q. What strategies ensure reproducibility in Os-Zn-I-based staining across interdisciplinary studies?

  • Methodological Answer :

  • Protocol Harmonization : Adopt the Beilstein Journal’s guidelines for detailed experimental reporting, including reagent purity (e.g., ≥99% OsO₄), temperature controls, and embedding resin specifications .
  • Open Data Sharing : Publish raw staining datasets (intensity profiles, microscopy parameters) in supplementary materials to enable cross-validation .

Q. How can computational modeling enhance the design of this compound derivatives for targeted staining applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model Os-Zn-I interactions with lipid bilayers or DNA to predict binding sites .
  • Density Functional Theory (DFT) : Calculate redox potentials to optimize stain stability under electron beam exposure .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound staining variability in high-throughput studies?

  • Methodological Answer :

  • ANOVA with Post-Hoc Tests : Compare staining intensity across tissue types (e.g., epidermis vs. dermis) .
  • Error Source Tracking : Use Ishikawa diagrams to identify variables (e.g., sublimation losses, embedding artifacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.